molecular formula C15H20N4O2 B5329625 (3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine

(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine

Numéro de catalogue B5329625
Poids moléculaire: 288.34 g/mol
Clé InChI: HZCFNMMFOFJTTR-YPMHNXCESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine, also known as MBP-1, is a novel small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. The compound has been studied extensively in the field of cancer research due to its ability to inhibit the activity of the oncogenic protein, MDM2.

Mécanisme D'action

(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine inhibits the activity of its target proteins by binding to their active sites and disrupting their function. In the case of MDM2, this compound binds to the p53-binding domain of MDM2 and prevents it from binding to p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In the case of beta-secretase, this compound binds to the active site of the enzyme and prevents it from cleaving amyloid precursor protein, leading to a reduction in beta-amyloid production. In the case of viral integrase, this compound binds to the active site of the enzyme and prevents it from integrating viral DNA into host DNA, leading to a reduction in viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer models, this compound induces apoptosis in cancer cells and reduces tumor growth. In Alzheimer's disease models, this compound reduces beta-amyloid production and improves cognitive function. In viral infection models, this compound reduces viral replication and improves immune function. However, the exact biochemical and physiological effects of this compound may vary depending on the disease model and experimental conditions.

Avantages Et Limitations Des Expériences En Laboratoire

(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine has several advantages as a research tool, including its specificity for its target proteins, its ability to inhibit multiple disease pathways, and its potential as a therapeutic agent. However, this compound also has some limitations, including its high cost, low solubility, and potential toxicity at high doses. These limitations may affect its use in lab experiments and clinical trials.

Orientations Futures

There are several future directions for (3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine research, including the development of more efficient synthesis methods, the optimization of this compound for clinical use, and the exploration of its potential in other diseases. Additionally, the identification of new targets for this compound inhibition may lead to the development of more effective therapeutic agents. Overall, this compound has shown great potential as a research tool and therapeutic agent, and further research is needed to fully understand its potential in various disease models.

Méthodes De Synthèse

The synthesis of (3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine involves several steps, starting with the reaction of 4-aminopiperidine with 2-methyl-1H-benzimidazole-4-carboxylic acid to form the intermediate compound. The intermediate is then treated with methoxyamine hydrochloride to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.

Applications De Recherche Scientifique

(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine has been extensively studied in various diseases, including cancer, Alzheimer's disease, and viral infections. In cancer research, this compound has been shown to inhibit the activity of MDM2, a protein that promotes the degradation of the tumor suppressor protein, p53. By inhibiting MDM2, this compound can activate p53 and induce apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein and produces beta-amyloid, a hallmark of Alzheimer's disease. In viral infection research, this compound has been shown to inhibit the replication of various viruses, including HIV-1, by targeting the viral integrase enzyme.

Propriétés

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-9-17-12-5-3-4-10(14(12)18-9)15(20)19-7-6-11(16)13(8-19)21-2/h3-5,11,13H,6-8,16H2,1-2H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCFNMMFOFJTTR-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CCC(C(C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CC[C@H]([C@H](C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.